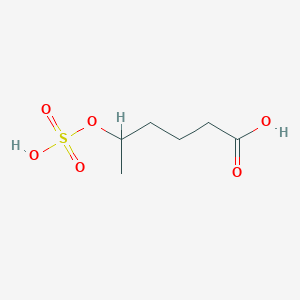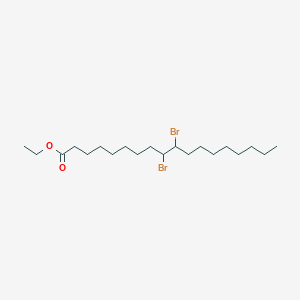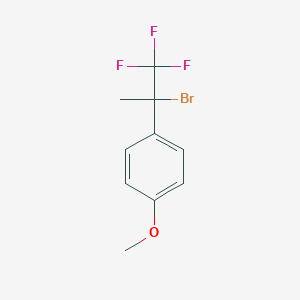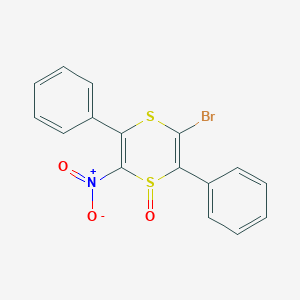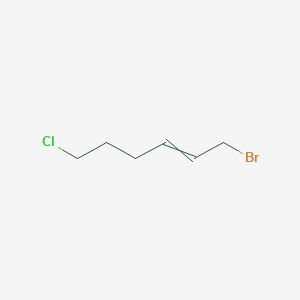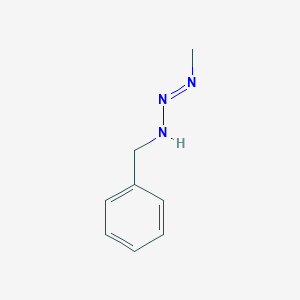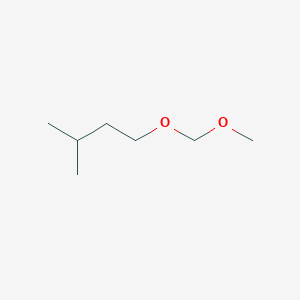
1-(Methoxymethoxy)-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethoxy)-3-methylbutane is an organic compound that belongs to the class of ethers It is characterized by the presence of a methoxymethyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)-3-methylbutane can be synthesized through the methoxymethylation of alcohols. One common method involves the reaction of an alcohol with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 . The reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts is crucial for cost-effective production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethoxy)-3-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Methoxymethoxy)-3-methylbutane has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)-3-methylbutane involves its interaction with specific molecular targets. The methoxymethyl group can act as a protecting group, preventing unwanted reactions at certain sites on a molecule. This allows for selective modification of other functional groups, facilitating complex synthetic pathways.
Comparison with Similar Compounds
1-Methoxymethoxy-1-phenylethane: Similar in structure but with a phenyl group instead of a butane backbone.
1-(Methoxymethoxy)methylcycloheptanol: Contains a cycloheptanol ring instead of a butane backbone.
Uniqueness: 1-(Methoxymethoxy)-3-methylbutane is unique due to its specific structure, which provides distinct reactivity and stability compared to other methoxymethyl ethers. Its ability to act as a protecting group for alcohols makes it valuable in multistep organic synthesis.
Properties
CAS No. |
78400-78-9 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-(methoxymethoxy)-3-methylbutane |
InChI |
InChI=1S/C7H16O2/c1-7(2)4-5-9-6-8-3/h7H,4-6H2,1-3H3 |
InChI Key |
TZNSCNFNMSGPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


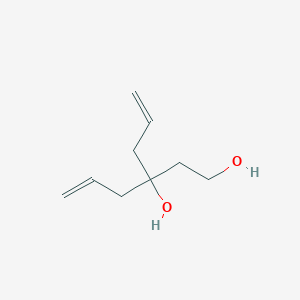
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)
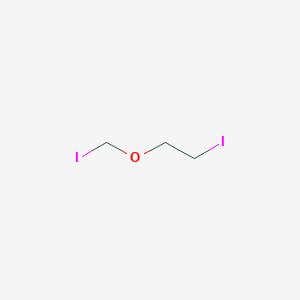

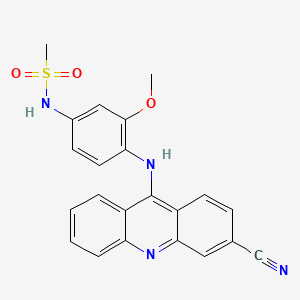
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
